8-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
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Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization reactions, such as the [5+1] double Michael addition reaction. This method allows for the construction of the spiro-heterocyclic framework with high efficiency and yield, starting from easily accessible divinylketones containing aryl and heteroaryl substituents (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including our compound of interest, is often elucidated using NMR and X-ray crystallography techniques. These studies reveal that the cyclohexanone unit in such spirocycles prefers a chair conformation, influenced by intermolecular hydrogen bonding and other non-covalent interactions (Islam et al., 2017).
Chemical Reactions and Properties
Spirocyclic compounds like our target molecule can undergo various chemical reactions, leveraging the reactivity of the pyrazole and ester functional groups. These reactions can be used to further modify the compound or to incorporate it into more complex molecular architectures.
Physical Properties Analysis
The physical properties of compounds like "8-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one" are significantly influenced by their spirocyclic structure. The chair conformation of the cyclohexanone unit, for example, impacts the compound's solubility, melting point, and crystalline behavior (Islam et al., 2017).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Pyrazole derivatives have been found to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
8-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-15-16(2)21-22-17(15)5-6-18(25)23-10-4-8-20(13-23)9-7-19(26)24(14-20)11-12-27-3/h4-14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJSQCQIXZACFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CCCC3(C2)CCC(=O)N(C3)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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